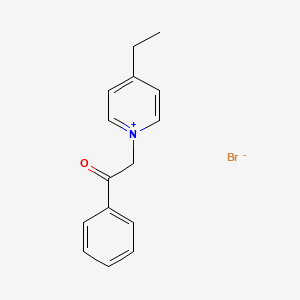
Pyridinium, 4-ethyl-1-(2-oxo-2-phenylethyl)-, bromide
カタログ番号 B8313930
分子量: 306.20 g/mol
InChIキー: SFLDXMZLXCVULU-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Patent
USRE029153
Procedure details


Employing the procedure of Example I but replacing 4-methoxyphenacyl bromide with a substantially equimolecular amount of phenacyl bromide and replacing pyridine with a substantially equimolecular amount of 4-ethylpyridine there is obtained N-(phenacyl)4-ethyl-pyridinium bromide, a white solid melting at 236-238° C., and which is soluble in water.




Identifiers


|
REACTION_CXSMILES
|
CO[C:3]1[CH:12]=[CH:11][C:6]([C:7](=[O:10])[CH2:8][Br:9])=[CH:5][CH:4]=1.C(Br)C(C1C=CC=CC=1)=O.[CH2:23]([C:25]1[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=1)[CH3:24]>N1C=CC=CC=1>[Br-:9].[CH2:8]([N+:28]1[CH:29]=[CH:30][C:25]([CH2:23][CH3:24])=[CH:26][CH:27]=1)[C:7]([C:6]1[CH:11]=[CH:12][CH:3]=[CH:4][CH:5]=1)=[O:10] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(CBr)=O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C1=CC=CC=C1)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=NC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(C(=O)C1=CC=CC=C1)[N+]1=CC=C(C=C1)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
